![molecular formula C14H19NO B13469480 [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a 4-methylphenyl group attached to a 3-azabicyclo[3.1.1]heptane core, which is further linked to a methanol group. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 3-azabicyclo[3.1.1]heptane core: This can be achieved through a cyclization reaction involving a suitable amine and a diene.
Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the 4-methylphenyl group is introduced to the bicyclic core.
Attachment of the methanol group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents to the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an appropriate electrophile.
Major Products
Oxidation: Formation of 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanal or 5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanoic acid.
Reduction: Formation of various reduced derivatives depending on the specific reaction conditions.
Substitution: Formation of substituted derivatives with different functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptane]
- [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]ethanol
Uniqueness
The presence of the methanol group in [5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol distinguishes it from similar compounds, potentially leading to different chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
[5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H19NO/c1-11-2-4-12(5-3-11)14-6-13(7-14,10-16)8-15-9-14/h2-5,15-16H,6-10H2,1H3 |
Clave InChI |
URJCABMDSICJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C23CC(C2)(CNC3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B13469403.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzoic acid hydrochloride](/img/structure/B13469412.png)

![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)
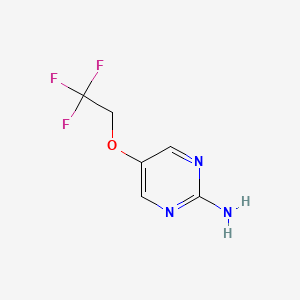

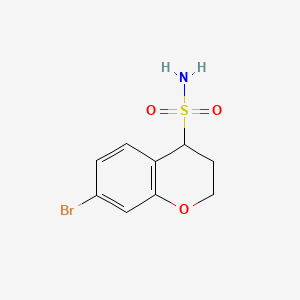

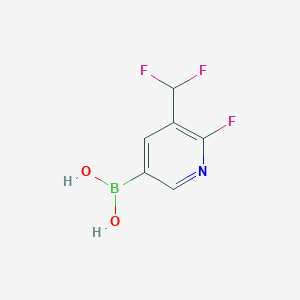
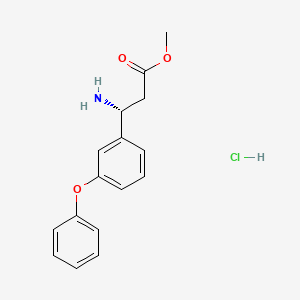
![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
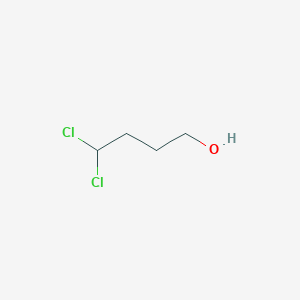
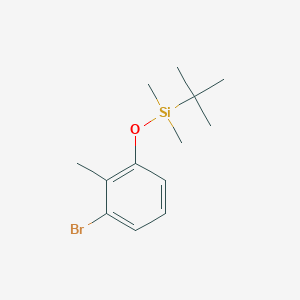
dimethylsilane](/img/structure/B13469487.png)
